molecular formula C9H8N2S B13195090 3-(1,3-Thiazol-2-ylmethyl)pyridine

3-(1,3-Thiazol-2-ylmethyl)pyridine

Cat. No.: B13195090
M. Wt: 176.24 g/mol
InChI Key: KMTMOUKUPUZITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Thiazol-2-ylmethyl)pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while pyridines are six-membered rings containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

3-(1,3-Thiazol-2-ylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Thiazol-2-yl)pyridine
  • 4-(1,3-Thiazol-2-ylmethyl)pyridine
  • 3-(1,3-Thiazol-4-ylmethyl)pyridine

Uniqueness

3-(1,3-Thiazol-2-ylmethyl)pyridine is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct biological activities and chemical properties compared to similar compounds .

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C9H8N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-5,7H,6H2

InChI Key

KMTMOUKUPUZITF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.